molecular formula C11H13ClO2 B7968784 2-(4-Chlorophenyl)-2-methylbutanoic acid

2-(4-Chlorophenyl)-2-methylbutanoic acid

Cat. No.: B7968784
M. Wt: 212.67 g/mol
InChI Key: SGSOMDACXYZKGR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylbutanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylbutanoic acid typically involves the alkylation of 4-chlorobenzene with a suitable butanoic acid derivative. One common method is the Friedel-Crafts alkylation, where 4-chlorobenzene reacts with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4-chlorophenyl ketones or carboxylic acids.

    Reduction: Formation of 2-(4-chlorophenyl)-2-methylbutanol or corresponding alkanes.

    Substitution: Formation of 4-substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylbutanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Fluorophenyl)-2-methylbutanoic acid: Contains a fluorine atom in place of chlorine.

    2-(4-Methylphenyl)-2-methylbutanoic acid: Substituted with a methyl group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2-methylbutanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-3-11(2,10(13)14)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSOMDACXYZKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(4-chlorophenyl)-2-methylbutanenitrile-(6.5 g, 34 mmol) in 50 mL EtOH/H2O (5:1) was treated with KOH (3.8 g, 67 mmol). The mixture was stirred at 120° C. for 4 hours and then at 180° C. for 30 minutes. The mixture was cooled to room temperature. The mixture was extracted with EtOAc and the organic layer discarded. The water layer was acidified with concentrated HCl, extracted with EtOAc, washed with H2O and brine, dried over anhydrous Na2SO4, and concentrated in vacuo to give 1.16 g of the product as a pale yellow oil. MS m/e=213 (M+H)+.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two

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